molecular formula C14H15Cl2NO3 B7569303 1-(3,4-Dichlorobenzoyl)-3-ethylpyrrolidine-3-carboxylic acid

1-(3,4-Dichlorobenzoyl)-3-ethylpyrrolidine-3-carboxylic acid

Katalognummer B7569303
Molekulargewicht: 316.2 g/mol
InChI-Schlüssel: FROOBODCSQEMHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,4-Dichlorobenzoyl)-3-ethylpyrrolidine-3-carboxylic acid, also known as Etodolac, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation in conditions such as osteoarthritis and rheumatoid arthritis. Etodolac is a member of the pyrroleacetic acid family of NSAIDs and is structurally related to indomethacin.

Wirkmechanismus

1-(3,4-Dichlorobenzoyl)-3-ethylpyrrolidine-3-carboxylic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, 1-(3,4-Dichlorobenzoyl)-3-ethylpyrrolidine-3-carboxylic acid reduces the production of prostaglandins, resulting in reduced inflammation and pain.
Biochemical and physiological effects:
1-(3,4-Dichlorobenzoyl)-3-ethylpyrrolidine-3-carboxylic acid has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have a lower incidence of gastrointestinal side effects compared to other NSAIDs. 1-(3,4-Dichlorobenzoyl)-3-ethylpyrrolidine-3-carboxylic acid has been shown to be well-tolerated in clinical trials, with few adverse effects reported.

Vorteile Und Einschränkungen Für Laborexperimente

1-(3,4-Dichlorobenzoyl)-3-ethylpyrrolidine-3-carboxylic acid has several advantages for use in lab experiments. It has a longer half-life than other NSAIDs, which may result in less frequent dosing and improved experimental design. 1-(3,4-Dichlorobenzoyl)-3-ethylpyrrolidine-3-carboxylic acid has also been shown to have a lower incidence of gastrointestinal side effects compared to other NSAIDs, which may reduce the impact of confounding variables in experiments. However, 1-(3,4-Dichlorobenzoyl)-3-ethylpyrrolidine-3-carboxylic acid may have limitations in certain experiments due to its specific mechanism of action and pharmacokinetic properties.

Zukünftige Richtungen

There are several potential future directions for research on 1-(3,4-Dichlorobenzoyl)-3-ethylpyrrolidine-3-carboxylic acid. One area of interest is the development of new formulations or delivery methods to improve patient compliance and reduce side effects. Another area of interest is the investigation of the potential anti-cancer properties of 1-(3,4-Dichlorobenzoyl)-3-ethylpyrrolidine-3-carboxylic acid, as it has been shown to inhibit the activity of COX enzymes, which are involved in the development and progression of certain types of cancer. Additionally, further research may be needed to fully understand the pharmacokinetic properties and mechanism of action of 1-(3,4-Dichlorobenzoyl)-3-ethylpyrrolidine-3-carboxylic acid, which may lead to the development of more effective and targeted treatments for pain and inflammation.

Synthesemethoden

1-(3,4-Dichlorobenzoyl)-3-ethylpyrrolidine-3-carboxylic acid is synthesized by the reaction of 3,4-dichlorobenzoyl chloride with 3-ethyl-1-pyrrolidinecarboxylic acid in the presence of a base such as triethylamine. The resulting product is purified by recrystallization to obtain pure 1-(3,4-Dichlorobenzoyl)-3-ethylpyrrolidine-3-carboxylic acid.

Wissenschaftliche Forschungsanwendungen

1-(3,4-Dichlorobenzoyl)-3-ethylpyrrolidine-3-carboxylic acid has been extensively studied in scientific research for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. 1-(3,4-Dichlorobenzoyl)-3-ethylpyrrolidine-3-carboxylic acid has also been shown to have a longer half-life than other NSAIDs, which may result in less frequent dosing and improved patient compliance.

Eigenschaften

IUPAC Name

1-(3,4-dichlorobenzoyl)-3-ethylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2NO3/c1-2-14(13(19)20)5-6-17(8-14)12(18)9-3-4-10(15)11(16)7-9/h3-4,7H,2,5-6,8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FROOBODCSQEMHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCN(C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.